REACTION_CXSMILES
|
CN(C)C([S:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([S:14]C(=O)N(C)C)[CH:13]=1)[CH2:9][OH:10])=O.[OH-].[Na+]>>[SH:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([SH:14])[CH:13]=1)[CH2:9][OH:10] |f:1.2|
|
Name
|
3,5-Bis (dimethylcarbamoylthio) benzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)SC=1C=C(CO)C=C(C1)SC(N(C)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
SC=1C=C(CO)C=C(C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |